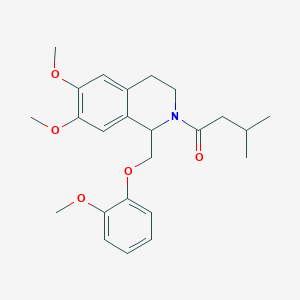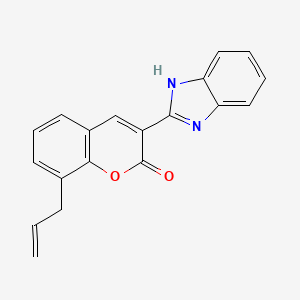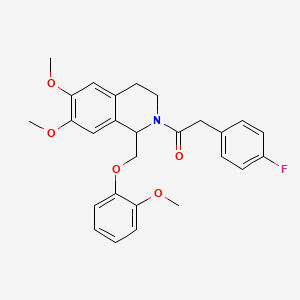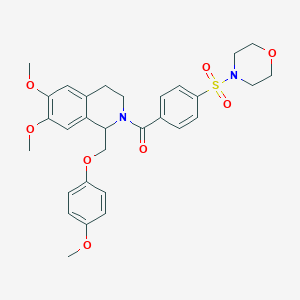![molecular formula C21H21ClN4O3 B11220834 5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220834.png)
5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chloro and ethoxy substituents on the phenyl ring, as well as dimethoxy groups on another phenyl ring, contributes to its distinct chemical properties and reactivity.
準備方法
The synthesis of 5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinone derivatives.
Reduction: The chloro substituent can be reduced to a corresponding hydroxy group under appropriate conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases or transcription factors involved in inflammation and cancer progression.
類似化合物との比較
When compared to other similar compounds, 5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core but differ in their substituents and biological activities.
Triazolo[1,5-a]pyrimidines with different substituents: Variations in the substituents on the phenyl rings can lead to significant differences in chemical reactivity and biological activity.
特性
分子式 |
C21H21ClN4O3 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
5-(3-chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H21ClN4O3/c1-4-29-18-9-8-13(10-15(18)22)16-11-17(26-21(25-16)23-12-24-26)14-6-5-7-19(27-2)20(14)28-3/h5-12,17H,4H2,1-3H3,(H,23,24,25) |
InChIキー |
VDDOYKYFAVELLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C(=CC=C4)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220754.png)


![N-Ethyl-N-(4-{[(naphthalen-1-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11220768.png)
![2-(3,5-Difluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220772.png)
![[(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate](/img/structure/B11220774.png)
![N-(2-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11220778.png)
![3-bromo-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11220786.png)


![7-methyl-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220816.png)
![N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethane-1,2-diamine](/img/structure/B11220824.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B11220827.png)

